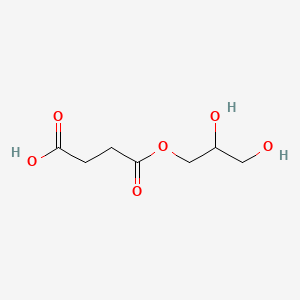

(2,3-Dihydroxypropyl) hydrogen succinate

Description

Contextualization within the Class of Succinic Acid Esters and Glycerol (B35011) Derivatives

(2,3-Dihydroxypropyl) hydrogen succinate (B1194679) is a prime example of a succinic acid ester, a class of compounds often derived from the esterification of succinic acid with various alcohols. Succinic acid itself is a dicarboxylic acid that is a key intermediate in the citric acid cycle, a fundamental metabolic pathway. mdpi.comencyclopedia.pub Its availability from renewable resources through fermentation has made it an attractive platform chemical for the synthesis of a wide range of products. mdpi.com

As a glycerol derivative, the compound benefits from the abundance and biocompatibility of glycerol, a major byproduct of the biodiesel industry. encyclopedia.pubtandfonline.com Glycerol's three hydroxyl groups allow for the formation of mono-, di-, and triglycerides, as well as other functionalized derivatives. researchgate.net The presence of free hydroxyl groups in (2,3-Dihydroxypropyl) hydrogen succinate makes it a hydrophilic and reactive molecule.

The synthesis of esters from succinic acid and glycerol is a subject of considerable research, often aimed at producing biodegradable polymers. acs.org The reaction between these two bio-based monomers can be carried out through various methods, including catalyst-free polycondensation at elevated temperatures. tandfonline.com

Overview of its Significance in Contemporary Chemical and Biochemical Sciences

The primary significance of (2,3-Dihydroxypropyl) hydrogen succinate in contemporary science lies in its role as a monomer for the synthesis of aliphatic polyesters, most notably poly(glycerol succinate) (PGSuc). researchgate.netacs.org These polyesters are at the forefront of research in biomaterials and tissue engineering due to their biodegradability and biocompatibility. researchgate.net The properties of the resulting polymers, such as their mechanical strength and degradation rate, can be tailored by controlling the polymerization conditions and the ratio of the monomers. researchgate.net

In biochemical contexts, the components of (2,3-Dihydroxypropyl) hydrogen succinate—succinic acid and glycerol—are both integral to metabolic processes. encyclopedia.pubmdpi.com Glycerol is a precursor in the synthesis of lipids and can be converted to intermediates of glycolysis, while succinate is a key player in the citric acid cycle. encyclopedia.pubmdpi.com This inherent biocompatibility of the monomer units is a major reason for the exploration of their polymers in medical applications. While direct research on the biochemical role of the monomer itself is limited, its degradation products are readily metabolized by the body.

The synthesis of polyesters from glycerol and succinic acid has been shown to be influenced by the presence of succinic acid, which can act as a catalyst in the esterification reaction. tandfonline.com Spectroscopic analysis, such as Fourier-transform infrared (FTIR) and nuclear magnetic resonance (NMR) spectroscopy, of the resulting polyesters confirms the formation of ester linkages and provides insight into the polymer's structure. tandfonline.comresearchgate.net For instance, the disappearance of the characteristic hydroxyl group band in FTIR spectra indicates successful polymerization. tandfonline.com

Table 2: Research Findings on Polymers Derived from (2,3-Dihydroxypropyl) Hydrogen Succinate

| Research Focus | Key Findings | Citations |

| Synthesis of Poly(glycerol succinate) | Can be synthesized via catalyst-free polyesterification of glycerol and succinic acid. | tandfonline.com |

| Biomedical Applications | Polyesters are investigated for use in tissue engineering scaffolds due to biodegradability. | researchgate.net |

| Polymer Characterization | Spectroscopic methods (FTIR, NMR) are used to confirm ester formation and polymer structure. | tandfonline.comresearchgate.net |

| Influence of Succinic Acid | Succinic acid can act as a catalyst in the esterification process. | tandfonline.com |

Structure

3D Structure

Properties

CAS No. |

94199-49-2 |

|---|---|

Molecular Formula |

C7H12O6 |

Molecular Weight |

192.17 g/mol |

IUPAC Name |

4-(2,3-dihydroxypropoxy)-4-oxobutanoic acid |

InChI |

InChI=1S/C7H12O6/c8-3-5(9)4-13-7(12)2-1-6(10)11/h5,8-9H,1-4H2,(H,10,11) |

InChI Key |

DQHHKFVACXSZHQ-UHFFFAOYSA-N |

Canonical SMILES |

C(CC(=O)OCC(CO)O)C(=O)O |

Origin of Product |

United States |

Advanced Chemical Derivatization and Functionalization of 2,3 Dihydroxypropyl Hydrogen Succinate Scaffolds

Polymerization Strategies and Macromolecular Architectures

The polymerization of (2,3-Dihydroxypropyl) hydrogen succinate (B1194679), primarily through the reaction of its constituent monomers, glycerol (B35011) and succinic acid (or its anhydride), leads to the formation of poly(glycerol succinate) (PGSu). This biodegradable polyester (B1180765) has garnered significant interest for its tunable properties and potential in biomedical applications.

Poly(glycerol succinate) (PGSu) Synthesis and Structural Control

Poly(glycerol succinate) (PGSu) is synthesized from the bio-based monomers glycerol and succinic acid. sigmaaldrich.com The synthesis is typically a catalyst-free bulk polycondensation, which aligns with the principles of green chemistry as it produces no toxic waste. sigmaaldrich.com The reaction can also be carried out using succinic anhydride (B1165640) and glycerol. mdpi.com The properties of the resulting polymer are highly dependent on the synthesis conditions, such as temperature, reaction time, and the molar ratio of the reactants. sigmaaldrich.com

The structure of PGSu is typically a hyperbranched polyester (HBPE). sigmaaldrich.com This architecture arises from the trifunctional nature of glycerol, which has two primary and one secondary hydroxyl group, and the difunctional nature of succinic acid. The reaction between these monomers can lead to linear, branched, and dendritic structures. sigmaaldrich.com The degree of branching and the molecular weight of the polymer can be controlled by adjusting the synthesis parameters. For instance, higher temperatures and longer reaction times can lead to higher molecular weight and a greater degree of esterification. nih.gov One study optimized the synthesis of PGSu using a simplex method to achieve a molecular weight of 6.7 kDa. nih.gov The molar ratio of glycerol to succinic acid also plays a crucial role; an excess of glycerol results in hydroxyl-terminated polyesters. mdpi.com

The ester bonds within the PGSu backbone can be crosslinked at temperatures above 130°C under vacuum to form a three-dimensional network without the need for toxic crosslinkers. sigmaaldrich.com This process transforms the polymer from a viscous liquid or paste into an insoluble, rubbery solid with elastic properties. mdpi.com

Table 1: Influence of Synthesis Conditions on PGSu Properties

| Parameter | Effect on PGSu |

|---|---|

| Temperature | Higher temperatures generally increase the rate of polymerization and the final molecular weight. mdpi.comnih.gov |

| Reaction Time | Longer reaction times lead to a higher degree of esterification and molecular weight. nih.gov |

| Monomer Molar Ratio | The ratio of hydroxyl to carboxylic groups determines the nature of the end-groups and the potential for cross-linking. mdpi.com |

| Catalyst | While often synthesized without a catalyst, the use of catalysts can influence the reaction rate and branching. nih.gov |

Co-polymerization Approaches to Modulate Material Properties

The properties of PGSu can be further tailored through co-polymerization with other monomers. This approach allows for the modulation of characteristics such as hydrophilicity, mechanical strength, and degradation rate. For example, co-polymerization with maleic anhydride results in poly(glycerol succinate-co-maleate), which has been used as a toughening agent for other polymers like poly(L-lactic acid) (PLLA). mdpi.com

Another strategy involves the co-polymerization of glycerol and succinic acid with other dicarboxylic acids, such as sebacic acid. nih.gov This results in a copolymer with altered properties compared to the homopolymer. The incorporation of different diacids can influence the crystallinity, thermal properties, and mechanical behavior of the final material.

Furthermore, PGSu has been blended with other biodegradable polymers to create materials with enhanced properties. For instance, when blended with PLLA, PGSu can act as a plasticizer, increasing the elongation at break of the PLLA. mdpi.com Similarly, PGSu has been used as an accelerant for the degradation of poly(caprolactone) by increasing moisture penetration into the hydrophobic matrix. mdpi.com

Integration into Complex Polymeric Systems

The unique structure of (2,3-Dihydroxypropyl) hydrogen succinate and its polymeric form, PGSu, allows for their integration into more complex polymeric systems, leading to materials with enhanced functionalities and novel applications.

Non-Isocyanate Poly(hydroxyurethane) (PHU) Formulations

Non-isocyanate polyurethanes (NIPUs) are a class of polymers that have gained significant attention as a more environmentally friendly alternative to traditional polyurethanes, which are synthesized using toxic isocyanates. acs.orgjmaterenvironsci.com One common route to NIPUs involves the reaction of a polyol with a cyclic carbonate. The hydroxyl groups of the polyol react with the cyclic carbonate to form hydroxyurethane linkages.

Given that (2,3-Dihydroxypropyl) hydrogen succinate is a dihydroxy-functionalized molecule, and its polymer, PGSu, possesses multiple hydroxyl groups, it represents a promising candidate as a polyol component in NIPU formulations. sigmaaldrich.commdpi.com While direct synthesis of NIPUs from (2,3-Dihydroxypropyl) hydrogen succinate is not extensively documented, the general principle of reacting polyols with cyclic carbonates suggests its feasibility. For instance, glycerol carbonate, a derivative of glycerol, is used in the synthesis of NIPUs. acs.org By analogy, the hydroxyl groups of (2,3-Dihydroxypropyl) hydrogen succinate or PGSu could react with cyclic carbonates to form poly(hydroxyurethane)s. This would create a novel class of NIPUs with the inherent biodegradability of the PGSu backbone.

Grafting of 2,3-Dihydroxypropyl Groups onto Polyethylenimines for Enhanced Functionality

Polyethylenimine (PEI) is a cationic polymer that has been widely explored as a gene delivery vector due to its ability to condense nucleic acids. However, its clinical application is limited by its cytotoxicity. To address this, the chemical modification of PEI has been extensively studied.

One such modification involves the grafting of 2,3-dihydroxypropyl groups onto the PEI backbone. This is achieved by reacting branched PEI with glycidol (B123203) (2,3-epoxy-1-propanol). The epoxide ring of glycidol reacts with the primary and secondary amines of PEI, resulting in the formation of 2,3-dihydroxypropyl-grafted-polyethylenimines (DHP-g-P). researchgate.net

This modification has been shown to significantly reduce the cytotoxicity of PEI while maintaining its ability to condense DNA. researchgate.net The grafted 2,3-dihydroxypropyl groups increase the hydrophilicity of the polymer and shield the positive charges of the PEI backbone, leading to weaker interactions with cellular components and thus lower toxicity. Studies have shown that DHP-g-P/DNA complexes exhibit higher gene transfection efficiency compared to unmodified PEI and some commercial transfection reagents. researchgate.net

Table 2: Properties of 2,3-Dihydroxypropyl-grafted-Polyethylenimines (DHP-g-P)

| Property | Observation | Reference |

|---|---|---|

| Cytotoxicity | Significantly lower than unmodified branched PEI. | researchgate.net |

| DNA Condensation | Retains the ability to condense plasmid DNA into nanoparticles. | researchgate.net |

| Gene Transfection Efficiency | Higher than unmodified PEI and some commercial reagents. | researchgate.net |

| Hydrophilicity | Increased due to the presence of hydroxyl groups. | researchgate.net |

Directed Formation of Specific Ester and Ether Linkages with Diverse Chemical Moieties

The presence of both hydroxyl and carboxylic acid groups in (2,3-Dihydroxypropyl) hydrogen succinate and its polymer, PGSu, allows for the directed formation of specific ester and ether linkages with a variety of other chemical moieties. mdpi.com This functionalization can be used to attach specific molecules to the polymer backbone, thereby tailoring its properties for specific applications.

During the synthesis of PGSu, both ester and ether linkages are formed. The primary reaction is the esterification between the hydroxyl groups of glycerol and the carboxylic acid groups of succinic acid. mdpi.com However, side reactions can also occur, such as the etherification between two glycerol molecules, leading to the formation of poly(glycerol)ether segments within the polymer chain.

Post-polymerization modification of PGSu offers a versatile platform for introducing new functionalities. The unreacted hydroxyl groups on the PGSu backbone can be esterified with other carboxylic acids or activated acid derivatives. For example, hydrophilic PGSu oligomers can be functionalized by grafting fatty alkyl chains via ester linkages, resulting in amphiphilic structures that can act as bio-based surfactants. mdpi.com

Similarly, the hydroxyl groups can be converted into ether linkages through reactions with alkyl halides or other electrophiles under basic conditions. This allows for the attachment of a wide range of chemical moieties, including drugs, imaging agents, or targeting ligands, to the PGSu backbone. The ability to perform these modifications allows for the creation of highly functional materials with tailored properties for applications in drug delivery, tissue engineering, and other biomedical fields.

Spectroscopic and Chromatographic Characterization Methodologies in Academic Research

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques, particularly FT-IR, are fundamental for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

FT-IR spectroscopy is a rapid and powerful method for confirming the synthesis of (2,3-Dihydroxypropyl) hydrogen succinate (B1194679) and its subsequent polymerization. The spectrum provides a molecular fingerprint, with characteristic absorption bands corresponding to specific functional groups.

For this compound and its polymer, the key absorptions are:

O-H Stretching: A broad band typically observed in the range of 3600-3200 cm⁻¹, characteristic of the hydroxyl (-OH) groups from both the glycerol (B35011) unit and the carboxylic acid. nih.gov In poly(glycerol succinate), this band is prominent at around 3462 cm⁻¹. nih.gov

C-H Stretching: Absorptions for aliphatic C-H stretching are found just below 3000 cm⁻¹. researchgate.net

C=O Stretching: This is a very strong and sharp absorption characteristic of the carbonyl group. In polyesters like PGS, ester carbonyls show a strong peak around 1715-1736 cm⁻¹. nih.govnih.gov The carboxylic acid carbonyl of the monomer or polymer end-groups would also contribute to this region.

C-O Stretching: The C-O stretching vibrations of the ester and alcohol groups typically appear in the 1300-1000 cm⁻¹ region. For PGS, a notable band is observed around 1153 cm⁻¹. nih.gov

The presence of these key bands confirms the successful esterification of glycerol with succinic acid and the retention of hydroxyl groups.

Table 3: Principal FT-IR Absorption Bands for Poly(Glycerol Succinate)

Wavenumber (cm⁻¹) Vibrational Mode Functional Group Reference ~3462 O-H Stretch Hydroxyl (Alcohol/Carboxylic Acid) mdpi.com ~2900 C-H Stretch Aliphatic CH₂ nih.gov ~1715 C=O Stretch Ester / Carboxylic Acid Carbonyl mdpi.com ~1153 C-O Stretch Ester / Alcohol mdpi.com

Mass Spectrometry (MS) Techniques for Molecular Mass and Composition

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the exact molecular weight of a compound and can provide structural information through the analysis of its fragmentation patterns. For the analysis of (2,3-Dihydroxypropyl) hydrogen succinate and its oligomers, soft ionization techniques like Electrospray Ionization (ESI) are often employed to prevent excessive fragmentation of the parent molecule. researchgate.netresearchgate.net For the monomer, (2,3-Dihydroxypropyl) hydrogen succinate (C₇H₁₂O₅, Molecular Weight: 192.17 g/mol ), ESI-MS in negative ion mode would be expected to show a prominent ion for the deprotonated molecule [M-H]⁻ at m/z 191. In positive ion mode, adducts such as the sodium adduct [M+Na]⁺ at m/z 215 or the protonated molecule [M+H]⁺ at m/z 193 might be observed.

Tandem MS (MS/MS) experiments can reveal characteristic fragmentation patterns. Key fragmentation pathways for the [M-H]⁻ ion would likely include:

Loss of water (H₂O, 18 Da) from the diol moiety.

Loss of carbon dioxide (CO₂, 44 Da) from the carboxylic acid group.

Table of Compounds

Chromatographic Separation and Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation, quantification, and purity assessment of non-volatile and thermally sensitive compounds like "(2,3-Dihydroxypropyl) hydrogen succinate". tandfonline.com It is particularly valuable for analyzing reaction mixtures and for studying metabolites in biological samples. nih.gov

Reversed-Phase HPLC: The most common mode of HPLC for this type of analysis is reversed-phase chromatography. A non-polar stationary phase (e.g., C18) is used with a polar mobile phase, typically a mixture of water (often buffered) and an organic modifier like acetonitrile (B52724) or methanol (B129727). researchgate.net Since "(2,3-Dihydroxypropyl) hydrogen succinate" is a polar compound, its retention on a C18 column would be relatively short. The mobile phase composition can be optimized to achieve adequate retention and separation from its precursors (glycerol and succinic acid) and any by-products. The acidic nature of the compound (pKa of the carboxylic acid) means that controlling the pH of the mobile phase is critical to ensure a consistent ionization state and reproducible retention times. researchgate.net

Detection: As the analyte lacks a strong chromophore, direct UV detection can be challenging, although detection at low wavelengths (e.g., 210 nm) is possible due to the carboxylic acid group. sielc.com More universal detectors like an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) are highly suitable. Alternatively, coupling HPLC with mass spectrometry (LC-MS) provides both high sensitivity and structural confirmation, making it a powerful tool for metabolite analysis. nih.govcreative-proteomics.com

| HPLC Mode | Stationary Phase | Typical Mobile Phase | Detection Method |

| Reversed-Phase | C18 (Octadecylsilane) | Water/Acetonitrile or Water/Methanol with acid (e.g., formic acid) | UV (210 nm), ELSD, CAD, MS |

| HILIC | Polar (e.g., Amide, Diol) | High organic solvent content with aqueous buffer | ELSD, CAD, MS |

Column chromatography is a fundamental preparative technique used to purify compounds from synthesis reaction mixtures on a larger scale than HPLC. For the purification of "(2,3-Dihydroxypropyl) hydrogen succinate" from unreacted starting materials (glycerol, succinic acid) and potential di-ester by-products, several chromatographic methods can be employed.

Silica (B1680970) Gel Chromatography: Conventional column chromatography using silica gel as the stationary phase is a common choice. A solvent system is selected based on the polarity of the components to be separated. Given the polarity of "(2,3-Dihydroxypropyl) hydrogen succinate," a polar mobile phase, such as a mixture of ethyl acetate (B1210297) and methanol or dichloromethane (B109758) and methanol, would likely be effective. A gradient elution, where the polarity of the mobile phase is gradually increased, can be used to first elute less polar impurities, followed by the desired monoester, and finally the highly polar glycerol.

Ion-Exchange Chromatography: This technique separates molecules based on their net charge. Since "(2,3-Dihydroxypropyl) hydrogen succinate" possesses a carboxylic acid group, it will be negatively charged at a pH above its pKa. Anion-exchange chromatography can be used to bind the compound to a positively charged resin. After washing away neutral and positively charged impurities, the desired compound can be eluted by changing the pH or increasing the salt concentration of the mobile phase. This method is highly effective for purifying crude glycerol from biodiesel production, which often contains ionic impurities, and the same principles apply here. nih.govgoogle.comresearchgate.net

| Technique | Stationary Phase | Separation Principle | Application |

| Silica Gel Chromatography | Silica Gel | Adsorption based on polarity | Separation from starting materials and by-products. |

| Anion-Exchange Chromatography | Positively charged resin | Reversible binding of anionic species | Purification from neutral/cationic impurities. |

Determination of Acid and Ester Numbers for Characterization of Esterification Degree

In the synthesis of esters like "(2,3-Dihydroxypropyl) hydrogen succinate" from glycerol and succinic acid, a mixture of products including monoesters, diesters, and unreacted starting materials can be formed. tandfonline.comresearchgate.net The determination of the acid and ester numbers of the product mixture is a classic and effective way to characterize the extent of the esterification reaction. slideshare.net

Acid Number (or Acid Value): The acid number is defined as the mass of potassium hydroxide (B78521) (KOH) in milligrams that is required to neutralize the free carboxylic acids in one gram of a chemical substance. pharmaguideline.comtaylorandfrancis.com In the context of "(2,3-Dihydroxypropyl) hydrogen succinate" synthesis, the acid value primarily reflects the amount of unreacted succinic acid and the free carboxylic acid group of the monoester itself. It is determined by dissolving a weighed amount of the sample in a suitable solvent (e.g., a mixture of ethanol (B145695) and diethyl ether) and titrating with a standardized solution of KOH using a pH indicator (like phenolphthalein) or a potentiometer to detect the endpoint. jst.go.jp A decrease in the acid number during the course of the reaction indicates the consumption of succinic acid.

Ester Number (or Ester Value): The ester number is the number of milligrams of KOH required to saponify (hydrolyze) the ester linkages in one gram of the substance. It is typically calculated by difference, using the Saponification Number and the Acid Number. scribd.com

Saponification Number (or Saponification Value): This value represents the milligrams of KOH required to both saponify the esters and neutralize the free acids in one gram of the sample. It is determined by refluxing a weighed sample with a known excess of alcoholic KOH solution. The unreacted KOH is then back-titrated with a standard solution of hydrochloric acid (HCl). The difference between the blank titration and the sample titration gives the amount of KOH consumed. researchgate.net

The relationship between these values is given by the formula: Ester Value = Saponification Value – Acid Value scribd.com

These values provide a quantitative measure of the reaction's progress. For the pure monoester, the theoretical acid and saponification values can be calculated, providing a benchmark for purity assessment.

| Parameter | Definition | Purpose in Characterization |

| Acid Value | mg of KOH to neutralize free acids in 1g of sample. pharmaguideline.com | Quantifies unreacted succinic acid and the product's free acid group. |

| Saponification Value | mg of KOH to saponify esters and neutralize free acids in 1g of sample. | Total measure of ester and acid content. |

| Ester Value | Saponification Value - Acid Value. scribd.com | Quantifies the amount of ester linkages formed. |

Biochemical Interactions and Metabolic Research of Succinate Esters in Vitro

Cellular Uptake and Intracellular Hydrolysis Mechanisms of Succinate (B1194679) Esters

There is a notable lack of specific scientific literature detailing the cellular uptake and intracellular hydrolysis mechanisms for (2,3-Dihydroxypropyl) hydrogen succinate. Research on the transport and breakdown of this particular monoester of glycerol (B35011) and succinic acid has not been extensively published.

In principle, as an ester, it would be expected to undergo hydrolysis to yield its constituent parts: glycerol and succinate. The mechanism of its uptake is not documented, but it could potentially involve passive diffusion due to increased lipophilicity compared to its parent molecules, or it could be mediated by transporters that recognize either the succinate or glycerol portion of the molecule. Once inside the cell, it is hypothesized that intracellular esterases would cleave the ester bond, releasing glycerol and succinate for entry into their respective metabolic pathways. However, without direct experimental evidence, these remain postulations.

Glycerol itself typically enters cells through aquaporin channels, particularly aquaglyceroporins. nih.gov Succinate, on the other hand, is transported across cellular and mitochondrial membranes by various dicarboxylate carriers. nih.gov The uptake mechanism for the esterified form remains to be elucidated.

Influence on Mitochondrial Metabolism and Related Pathways

Specific studies on the influence of (2,3-Dihydroxypropyl) hydrogen succinate on mitochondrial metabolism and related pathways are not available in the current scientific literature. It is anticipated that upon intracellular hydrolysis, the released succinate would directly enter the mitochondrial tricarboxylic acid (TCA) cycle.

Succinate is a key intermediate in the TCA cycle, where it is oxidized to fumarate (B1241708) by succinate dehydrogenase (SDH), which is also Complex II of the electron transport chain. nih.gov This process contributes to the generation of cellular energy in the form of ATP. The glycerol component, once phosphorylated to glycerol-3-phosphate, can also feed into the electron transport chain via mitochondrial glycerol-3-phosphate dehydrogenase (mGPDH). nih.govnih.gov

Research on other succinate esters, such as α-tocopheryl succinate, has shown direct interaction with and inhibition of mitochondrial dehydrogenases, including SDH and mGPDH. nih.gov However, it is crucial to note that these findings cannot be directly extrapolated to (2,3-Dihydroxypropyl) hydrogen succinate without specific investigation. A study on rat liver mitochondria did show that high concentrations of glycerol could inhibit oxygen consumption with succinate as a substrate. researchgate.net

Table 1: Postulated Metabolic Fate of (2,3-Dihydroxypropyl) hydrogen succinate Components

| Component | Postulated Metabolic Entry Point | Key Enzyme | Metabolic Pathway |

| Succinate | Mitochondria | Succinate Dehydrogenase (SDH) | Tricarboxylic Acid (TCA) Cycle |

| Glycerol | Cytosol / Mitochondria | Glycerol Kinase / mGPDH | Glycolysis / Electron Transport Chain |

Role as Metabolic Stimuli in Cellular Processes, e.g., Proinsulin Biosynthesis

There is no direct evidence in the scientific literature to suggest a role for (2,3-Dihydroxypropyl) hydrogen succinate as a metabolic stimulus in cellular processes such as proinsulin biosynthesis.

However, its hydrolysis product, succinate, has been identified as an important mediator of glucose-stimulated proinsulin biosynthesis in pancreatic islet cells. nih.gov Studies have shown that esterified forms of succinate that can permeate the cell membrane, like succinic acid monomethyl ester, can specifically stimulate proinsulin biosynthesis. This suggests that an increase in intracellular succinate levels acts as a metabolic coupling factor for this process. The synthesis of proinsulin is a critical step in the production of insulin, a key hormone in glucose homeostasis. nih.gov While it is plausible that (2,3-Dihydroxypropyl) hydrogen succinate could elicit similar effects by increasing intracellular succinate concentrations, this has not been experimentally verified.

In Vitro Biotransformation Studies of Succinate Ester Prodrugs in Liver S9 Systems

Specific in vitro biotransformation studies of (2,3-Dihydroxypropyl) hydrogen succinate using liver S9 fractions have not been reported in the available scientific literature.

Liver S9 fractions are a common tool in drug metabolism studies as they contain a mixture of cytosolic and microsomal enzymes responsible for Phase I and Phase II biotransformations. nih.govnih.gov Such studies would be essential to understand the metabolic fate of (2,3-Dihydroxypropyl) hydrogen succinate, including its rate of hydrolysis by hepatic esterases and any subsequent metabolism of the glycerol and succinate moieties. For instance, studies on other ester prodrugs have utilized liver S9 fractions to determine the rates of conversion to the active parent drug. nih.gov Without such studies for (2,3-Dihydroxypropyl) hydrogen succinate, its stability and metabolic profile in the liver remain unknown.

Table 2: Status of in vitro Biotransformation Data for (2,3-Dihydroxypropyl) hydrogen succinate

| Assay System | Compound | Status of Available Data |

| Liver S9 Fraction | (2,3-Dihydroxypropyl) hydrogen succinate | No data available |

| Hepatocytes | (2,3-Dihydroxypropyl) hydrogen succinate | No data available |

| Liver Microsomes | (2,3-Dihydroxypropyl) hydrogen succinate | No data available |

Regulation of Succinate Metabolism Pathways

The regulation of the metabolism of (2,3-Dihydroxypropyl) hydrogen succinate itself is not documented. The regulation would likely occur at the level of its hydrolysis and the subsequent metabolism of its breakdown products, succinate and glycerol.

The metabolism of succinate is tightly regulated, primarily through the activity of succinate dehydrogenase (SDH). SDH activity is influenced by the cellular energy state and the availability of its substrate and product. The glycerol metabolic pathway is regulated by enzymes such as glycerol kinase and glycerol-3-phosphate dehydrogenase. nih.govnih.gov Glycerol can be directed towards either glycolysis for energy production or gluconeogenesis for glucose synthesis, depending on the metabolic needs of the cell. nih.gov High concentrations of glycerol have been noted to have an effect on enzyme stability and function. nih.gov

The metabolic pathways of both succinate and glycerol are central to cellular energy homeostasis and are interconnected with numerous other metabolic routes. However, the specific regulatory impact of introducing (2,3-Dihydroxypropyl) hydrogen succinate into a biological system has not been studied.

Theoretical and Computational Studies on 2,3 Dihydroxypropyl Hydrogen Succinate Systems

Molecular Modeling and Conformational Analysis of Esters and Polymers

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules and macromolecules. For esters like (2,3-Dihydroxypropyl) hydrogen succinate (B1194679) and the resulting polymeric networks, molecular dynamics (MD) simulations are particularly valuable. MD simulations explore the microscopic behavior of particles at the atomic level, providing insights into structural changes and material properties. mdpi.com These simulations can model the conformational landscape of individual ester molecules and the collective behavior of polymer chains, revealing how they fold, move, and interact over time.

The findings from these simulations are essential for predicting the mechanical and thermal properties of succinate-based polyesters. For example, the degree of crystallinity, which is influenced by chain conformation and intermolecular forces, significantly affects a polymer's strength, flexibility, and degradation rate. doi.orgunive.it

Table 1: Parameters in Molecular Dynamics (MD) Simulations of Polyesters

| Parameter | Description | Relevance to (2,3-Dihydroxypropyl) Hydrogen Succinate Systems |

|---|---|---|

| Force Field | A set of empirical energy functions and parameters used to calculate the potential energy of a system of atoms. | Defines the interactions between atoms in the ester and polymer chains, enabling the simulation of their dynamic behavior. |

| Temperature | A measure of the average kinetic energy of the atoms in the system. | Affects molecular motion, conformational changes, and phase transitions (e.g., glass transition). mdpi.com |

| Pressure | The force exerted per unit area on the simulation box. | Maintained constant in many simulations (NPT ensemble) to mimic real-world conditions and allow volume changes. mdpi.com |

| Time Step | The small interval of time between successive calculations of forces and positions. | Typically on the order of femtoseconds, it determines the temporal resolution of the simulation. |

| Glass Transition Temp. (Tg) | The temperature at which a polymer transitions from a hard, glassy state to a soft, rubbery state. | A key property predicted from simulations by observing changes in specific volume with temperature. mdpi.comnih.gov |

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, based on the principles of quantum mechanics, are used to determine the electronic structure and intrinsic properties of molecules. researchgate.net These methods provide detailed information about electron distribution, orbital energies, and chemical reactivity. For (2,3-Dihydroxypropyl) hydrogen succinate, such calculations can elucidate its reactivity in polymerization reactions and its interactions with other chemical species.

Density Functional Theory (DFT) is a widely used quantum chemical method for these types of investigations, often employing functionals like B3LYP. researchgate.netmdpi.com These calculations can optimize the molecular geometry to find the most stable three-dimensional structure. A key output of these calculations are the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity.

Furthermore, quantum chemical calculations can predict other important electronic properties. The electrostatic potential surface maps the charge distribution on the molecule's surface, identifying regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). This is crucial for understanding how the molecule will interact with other molecules, for example, during polycondensation reactions where the hydroxyl and carboxylic acid groups react. nih.gov Other calculated parameters, such as atomic charges, ionization potential, and polarizability, provide further insights into the molecule's behavior. mdpi.com

Table 2: Key Quantum Chemical Parameters and Their Significance

| Parameter | Description | Predicted Insight for (2,3-Dihydroxypropyl) Hydrogen Succinate |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Relates to the ability to donate electrons (nucleophilicity). |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Relates to the ability to accept electrons (electrophilicity). |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | Indicates chemical reactivity and stability; a smaller gap suggests higher reactivity. mdpi.com |

| Electrostatic Potential | The spatial distribution of charge on the molecule's surface. | Identifies reactive sites for electrophilic and nucleophilic attack. mdpi.com |

| Atomic Charges | The distribution of electron density among the atoms in the molecule. | Helps to understand bonding and intermolecular interactions. mdpi.com |

| Polarizability | The ability of the electron cloud to be distorted by an external electric field. | Influences intermolecular forces and the molecule's response to its environment. mdpi.com |

Simulation of Intermolecular Interactions within Ester Systems and Polymeric Networks

The macroscopic properties of a polymeric material are governed by the collective intermolecular interactions between its constituent chains. Molecular dynamics (MD) simulations are a primary tool for studying these interactions within polymeric networks derived from (2,3-Dihydroxypropyl) hydrogen succinate. These simulations model a system containing multiple polymer chains and, if relevant, solvent molecules, to observe how they arrange and interact with one another. mdpi.com

The primary forces at play in these systems include van der Waals interactions, which are ubiquitous, and electrostatic interactions, which arise from the partial charges on the atoms within the polar ester and hydroxyl groups. Hydrogen bonding is a particularly strong type of electrostatic interaction that is expected to be significant in poly(glycerol succinate) networks due to the presence of hydroxyl (-OH) and carbonyl (C=O) groups. These bonds can form between different polymer chains, playing a critical role in the material's cohesion, mechanical strength, and thermal stability.

| Chain Entanglement | The physical intertwining of long polymer chains. | A key factor in determining the viscoelastic properties and mechanical toughness of the bulk material. |

Emerging Research Applications in Materials Science and Biotechnology Excluding Clinical Human Trials and Pharmaceutical Dosage/safety

Development of Biodegradable Polymeric Materials

The ability of (2,3-Dihydroxypropyl) hydrogen succinate (B1194679) to form the biodegradable polyester (B1180765), poly(glycerol succinate) (PGS), is a cornerstone of its research applications.

In the realm of tissue engineering, particularly for bone regeneration, poly(glycerol succinate) (PGSuc) is being explored as a coating material for bioactive glass scaffolds. mdpi.comnih.govresearchgate.net While bioactive glasses like 1393 are effective in promoting bone growth, they are often brittle. mdpi.com Applying a PGSuc coating can enhance the mechanical properties of these scaffolds, control their degradation rate, and improve their biocompatibility. mdpi.comnih.gov

Research has shown that coating 1393 bioactive glass scaffolds with PGSuc, both with and without the inclusion of mesoporous bioactive nanoparticles (MSNs), improves the physicochemical properties of the scaffolds. mdpi.comnih.gov Furthermore, these coated scaffolds have been found to increase alkaline phosphatase (ALP) activity and alizarin (B75676) red staining in cell cultures, which are indicators of osteogenic differentiation. nih.govresearchgate.net This suggests that PGSuc-coated scaffolds hold promise as candidates for bone tissue engineering applications. nih.govresearchgate.net The synthesis of PGSuc for these applications is often a one-step, solvent-free, and catalyst-free process, making it a cost-effective and environmentally friendly option. mdpi.com

Table 1: Properties of Poly(glycerol succinate) Coated Bioactive Glass Scaffolds

| Property | Observation | Reference |

| Mechanical Properties | Improved compared to uncoated scaffolds | mdpi.comnih.gov |

| Degradation Rate | Can be controlled by the polymer coating | mdpi.comnih.gov |

| Biocompatibility | Enhanced by the PGSuc coating | mdpi.comnih.gov |

| Osteogenic Potential | Increased ALP activity and mineralization | nih.govresearchgate.net |

Poly(glycerol succinate) (PGSu) is also being investigated as an additive to enhance the properties of other biodegradable polymers for medical applications, such as poly(L-lactic acid) (PLLA) and poly(L-lactide-co-caprolactone) (PLCL). mdpi.comnih.gov These materials are often used to create fibrous nonwovens through electrospinning for use in medical textiles. mdpi.comnih.gov

The addition of PGSu to PLLA fibers has been shown to enhance molecular orientation. mdpi.comnih.gov In the case of semicrystalline PLCL, the presence of PGSu increases chain mobility, leading to a higher degree of crystallinity in the resulting bicomponent fibers. mdpi.comnih.gov The mechanical properties of these blended fibers are influenced by the amount of PGSu added and the crystallinity of the primary polymer. mdpi.comnih.gov Importantly, in vitro studies have confirmed the biocompatible nature of these PGSu-containing bicomponent fibers. mdpi.comnih.gov The use of PGSu in this context demonstrates its potential as a green, hyperbranched polyester that can act as a plasticizer, improving the flexibility and toughness of other bioplastics. mdpi.com

Applications in Adhesive and Coating Technologies, e.g., Wood Adhesives

The inherent adhesive properties of polymers derived from glycerol (B35011) and dicarboxylic acids are being explored for various applications, including wood adhesives. While specific research focusing solely on (2,3-Dihydroxypropyl) hydrogen succinate as a wood adhesive is emerging, the broader class of poly(hydroxyurethane)s (PHUs), which can be synthesized from similar precursors, has shown promise. PHUs have demonstrated stronger interactions when gluing wood compared to some traditional polyurethanes, attributed to the hydrogen bonding of their hydroxyl groups. acs.org This suggests a potential avenue for the application of glycerol-succinate-based polymers in adhesive technologies.

Research into Surfactant and Emulsifier Science Based on Glycerol Esters

Glycerol esters, including those derived from succinic acid, are a subject of significant research in the field of surfactants and emulsifiers. tandfonline.comtandfonline.com These compounds are attractive due to their potential for being mild, safe, and having a minimal environmental impact. tandfonline.com

A series of novel nonionic surfactants have been synthesized by the transesterification of long-chain fatty acid methyl esters with glycerol esters of dibasic acids, such as succinic acid. tandfonline.comtandfonline.com The resulting compounds exhibit surface-active properties, with the ability to lower the surface tension of water and form stable emulsions. tandfonline.comijsr.net The hydrophilic-lipophilic balance (HLB), a critical parameter for surfactants, can be tuned by altering the length of the hydrophobic and hydrophilic chains. tandfonline.com This allows for the creation of surfactants with specific properties for various applications, acting as emulsifiers, emollients, lubricants, and dispersants. tandfonline.comneliti.com

Table 2: Surfactant Properties of Glycerol Esters

| Property | Description | Reference |

| Surface Tension Reduction | Capable of lowering the surface tension of aqueous solutions | tandfonline.comijsr.net |

| Critical Micelle Concentration (cmc) | The concentration at which micelles begin to form | tandfonline.com |

| Emulsification | Can stabilize oil-in-water or water-in-oil emulsions | tandfonline.comijsr.net |

| Hydrophilic-Lipophilic Balance (HLB) | Can be adjusted to suit specific applications | tandfonline.com |

Use as Precursors for Industrial Chemical Synthesis, e.g., 1,4-Butanediol (B3395766) (BDO), Gamma-Butyrolactone (B3396035) (GBL), Tetrahydrofuran (B95107) (THF)

(2,3-Dihydroxypropyl) hydrogen succinate is a derivative of succinic acid, a key platform chemical that can be produced through biomass fermentation. researchgate.net Succinic acid and its derivatives are valuable precursors for the synthesis of important industrial chemicals like 1,4-butanediol (BDO), gamma-butyrolactone (GBL), and tetrahydrofuran (THF). researchgate.netrsc.org

The hydrogenation of succinic acid can yield BDO, a crucial raw material for producing biodegradable plastics like polybutylene succinate (PBS) and other polymers. researchgate.netrsc.org The synthesis process can be designed to co-produce THF and GBL. google.com Various catalytic systems, often employing copper-based catalysts, are being developed to improve the efficiency and selectivity of these conversions. researchgate.net For instance, supported Cu-Pd alloy nanoparticles have shown high selectivity for the hydrogenation of succinic acid to BDO. researchgate.net The ability to produce these high-value chemicals from a bio-based precursor like succinic acid presents a more sustainable alternative to traditional petrochemical routes. rsc.orgresearchgate.net

Identification and Characterization in Natural Product Chemistry

While (2,3-Dihydroxypropyl) hydrogen succinate is primarily synthesized for industrial and research purposes, the broader class of glycerol esters and related compounds are found in nature. For example, glycerol esters of various fatty acids are common lipids. nih.gov The identification and characterization of such compounds in natural products is an ongoing area of research in natural product chemistry. Techniques like mass spectrometry are crucial for identifying and elucidating the structure of these molecules. nih.gov The study of naturally occurring esters provides insights into their biological functions and can inspire the design of new bio-based materials.

Application as Vectors for Nucleic Acid Delivery (Focus on Material Properties and Vectorization)

The delivery of nucleic acids like plasmid DNA (pDNA) and small interfering RNA (siRNA) into cells is a cornerstone of gene therapy and related research fields. nih.govnih.gov A significant challenge lies in developing safe and efficient vectors that can protect the nucleic acid from degradation and facilitate its entry into the target cell. nih.gov While viral vectors are efficient, concerns about their immunogenicity and potential for mutagenesis have driven research into non-viral vectors. nih.gov Among these, cationic polymers have been widely studied for their ability to condense negatively charged nucleic acids into nanoparticles, termed polyplexes, which can be taken up by cells. acs.orgnih.gov

A key challenge with many cationic polymers, such as the widely used branched polyethylenimine (bPEI), is their inherent cytotoxicity, which is linked to their high positive charge density. nih.gov To mitigate this, researchers have explored modifying existing polymers to enhance their biocompatibility while retaining their transfection efficiency. One such approach involves grafting hydrophilic and biocompatible moieties onto the polymer backbone.

In this context, a derivative structure closely related to (2,3-Dihydroxypropyl) hydrogen succinate has been investigated. Specifically, researchers have grafted 2,3-dihydroxypropyl groups onto a bPEI backbone, creating a series of N-(2,3-dihydroxypropyl)-grafted-polyethylenimines (DHP-g-P). nih.govresearchgate.net This modification introduces the hydrophilic and biocompatible glycerol-like unit, which is one of the core components of (2,3-Dihydroxypropyl) hydrogen succinate.

The resulting DHP-g-P polymers were evaluated for their material properties and their effectiveness as nucleic acid vectors. The key findings from this research are summarized below:

Polyplex Formation and Properties: The DHP-g-P polymers were able to condense pDNA into nanoparticles. nih.gov A specific formulation, DHP-g-P25, formed complexes with pDNA that were in the size range of approximately 171-190 nm and had a positive surface charge (zeta potential) of about +33 to +39 mV. nih.govresearchgate.net This size is suitable for cellular uptake via endocytosis, and the positive charge facilitates interaction with the negatively charged cell membrane.

Biocompatibility: A significant advantage of grafting the 2,3-dihydroxypropyl groups was the substantial reduction in cytotoxicity compared to the parent bPEI. nih.govresearchgate.net This improved cell viability is attributed to the shielding of the cationic charges by the hydrophilic glycerol-like groups.

Nucleic Acid Release: The formation of a looser complex between the DHP-g-P polymer and pDNA, compared to the tight complex formed with bPEI, was found to facilitate the release of the pDNA within the cell. nih.gov This is a critical step for the nucleic acid to become available for transcription in the nucleus.

Transfection Efficiency: The modified polymers exhibited higher gene transfection efficiency than unmodified bPEI and several commercial transfection reagents. nih.gov The DHP-g-P25 formulation, in particular, showed significantly higher expression of a reporter gene (Green Fluorescent Protein, GFP). nih.gov Furthermore, when used to deliver siRNA targeted against GFP, it resulted in a more effective suppression of the target gene compared to a commercial reagent. nih.gov

These findings highlight the potential of incorporating the (2,3-dihydroxypropyl) moiety into polymer structures to create more effective and less toxic vectors for nucleic acid delivery. The material properties conferred by this structural unit—namely, increased hydrophilicity and biocompatibility—are key to its enhanced performance.

Table 1: Properties of N-(2,3-dihydroxypropyl)-grafted-polyethylenimine (DHP-g-P) as a Nucleic Acid Vector

| Property | Finding | Reference |

| Polyplex Size | ~171-190 nm | nih.gov |

| Zeta Potential | ~+33 to +39 mV | nih.gov |

| Cell Viability | Significantly improved compared to native bPEI (almost non-toxic) | nih.govresearchgate.net |

| Gene Transfection | ~2.7-fold higher GFP expression than bPEI | nih.gov |

| Gene Silencing | ~78% suppression of target gene with siRNA | nih.gov |

Inhibitors of Cellular Signaling Pathways (Focus on Mechanism of Action)

Succinate, a key intermediate in the tricarboxylic acid (TCA) cycle, is not just a metabolite for energy production but also a signaling molecule. mdpi.com The enzyme responsible for the oxidation of succinate to fumarate (B1241708) is succinate dehydrogenase (SDH), which is unique as it is part of both the TCA cycle and the mitochondrial electron transport chain (as Complex II). mdpi.comnih.gov Inhibition of SDH can have profound effects on cellular metabolism and signaling.

Given that (2,3-Dihydroxypropyl) hydrogen succinate is a succinate ester, it has the potential to act as a modulator of cellular signaling pathways that are sensitive to succinate levels or SDH activity. The proposed mechanism of action would likely be through one of two routes:

Competitive Inhibition of SDH: The succinate moiety of the compound could act as a competitive inhibitor of SDH. By binding to the active site of the enzyme, it would prevent the binding and oxidation of endogenous succinate. nih.gov Such inhibition would lead to an accumulation of succinate within the cell. nih.gov Elevated succinate levels are known to have several downstream signaling effects, including the stabilization of Hypoxia-Inducible Factor-1 alpha (HIF-1α), even under normal oxygen conditions. mdpi.com HIF-1α is a transcription factor that regulates genes involved in inflammation, angiogenesis, and metabolic adaptation. Therefore, by inhibiting SDH, (2,3-Dihydroxypropyl) hydrogen succinate could potentially trigger these pathways.

Hydrolysis and Increased Intracellular Succinate: The ester bond in (2,3-Dihydroxypropyl) hydrogen succinate could be hydrolyzed by intracellular esterases, releasing free succinate and glycerol. This would directly increase the intracellular concentration of succinate, leading to the same downstream signaling events as SDH inhibition, such as HIF-1α stabilization and subsequent pro-inflammatory gene expression. mdpi.com

The consequences of SDH inhibition and succinate accumulation have been studied using other molecules, such as dimethyl malonate (DMM), which serves as a model for how a competitive inhibitor might function. mdpi.com Studies using DMM have shown that impairing SDH activity can decrease the production of the anti-inflammatory cytokine IL-10 by inhibiting the phosphorylation of the signaling protein STAT3. mdpi.com This suggests that by modulating SDH activity, compounds like (2,3-Dihydroxypropyl) hydrogen succinate could play a role in regulating inflammatory responses in macrophages.

It is important to note that direct experimental evidence of (2,3-Dihydroxypropyl) hydrogen succinate acting as an inhibitor of specific cellular signaling pathways is not yet available in the reviewed literature. The mechanism described here is based on the known biological roles of its constituent parts, succinate and glycerol, and the well-documented effects of SDH inhibition. mdpi.comnih.govmdpi.com The glycerol component, upon release, would likely be metabolized through pathways such as glycolysis. mdpi.comnih.gov Further research is needed to validate these potential mechanisms of action for the intact compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.